molecular formula C15H13ClO3 B6403050 3-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261910-84-2

3-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6403050
CAS RN: 1261910-84-2
M. Wt: 276.71 g/mol
InChI Key: BERWIGVKPDZNKF-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid (MMB-Chloride) is a small molecule that has a wide range of applications in scientific research. It is a synthetic compound that has been used in various biochemical, physiological and pharmacological studies. MMB-Chloride has been used in laboratory experiments due to its ability to selectively bind to certain proteins and enzymes, as well as its relatively low toxicity.

Scientific Research Applications

3-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, such as drug discovery, protein-protein interactions, enzyme inhibition, and receptor binding. It has also been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various drugs.

Mechanism of Action

3-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid, 95% binds to proteins and enzymes in a specific manner, allowing for the study of the molecular mechanisms of action of various drugs. It has been shown to bind to certain proteins and enzymes with high affinity and specificity, allowing for the study of their interactions with other molecules.
Biochemical and Physiological Effects
3-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to regulate the expression of certain genes. It has also been shown to modulate the activity of certain receptors, as well as to regulate the release of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

3-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively non-toxic, and is highly soluble in aqueous solutions. It is also relatively inexpensive, and can be easily synthesized in the laboratory. However, it has some limitations. It has a short half-life in vivo, and its binding affinity is relatively low.

Future Directions

3-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid, 95% has a wide range of potential applications in the future. It could be used in drug discovery to study the mechanism of action of novel drugs. It could also be used to study the biochemical and physiological effects of various drugs, as well as to study the interactions between proteins and enzymes. Additionally, it could be used to study the regulation of gene expression and the activity of certain receptors. Finally, it could be used in the development of new drugs and therapies.

Synthesis Methods

3-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 4-methylphenol with ethyl chloroformate in the presence of sodium carbonate to form 2-chloro-4-methylphenyl ethyl carbonate. The second step involves the reaction of the 2-chloro-4-methylphenyl ethyl carbonate with 5-methoxybenzaldehyde in the presence of sodium hydroxide to form 3-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid, 95%.

properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-4-13(14(16)5-9)10-6-11(15(17)18)8-12(7-10)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERWIGVKPDZNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690245
Record name 2'-Chloro-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261910-84-2
Record name 2'-Chloro-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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